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Compound of Interest |

Ethanone, 1-(2-hydroxy-3,5-
Compound Name:
dimethoxyphenyl)-
CAS No.: 17605-00-4
\ J

Executive Summary

2'-Hydroxy-3',5'-dimethoxyacetophenone (CAS: 24192-06-1) is a rare phenolic acetophenone
derivative. While less ubiquitous than its isomer xanthoxylin, it serves as a critical biosynthetic
and synthetic scaffold for 6,8-dimethoxyflavones and isoflavones. This guide explores its
natural distribution as a minor metabolite in specific Asteraceae and Lamiaceae genera, its role
as a precursor in the synthesis of bioactive flavonoids, and the analytical protocols required to
distinguish it from its structural isomers.

Chemical Identity & Structural Significance[1]

The compound is characterized by an acetophenone core with a hydroxyl group at the ortho
position (C2") and methoxy groups at the meta positions (C3' and C5'). This substitution pattern
is chemically significant because it dictates the oxygenation pattern of the A-ring in derived
flavonoids.
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Property Detail

IUPAC Name 1-(2-Hydroxy-3,5-dimethoxyphenyl)ethanone
Common Synonyms 3',5'-Dimethoxy-2'-hydroxyacetophenone
Molecular Formula C10H1204

Molecular Weight 196.20 g/mol

Precursor to 6,8-oxygenated flavonoids (e.g., in
Key Feature )
Gnaphalium)

S Distinct from Xanthoxylin (4',6'-dimethoxy),
Isomer Distinction ) _
which leads to 5,7-oxygenated flavonoids.

Natural Occurrence & Biosynthetic Context[1][2][3]

Unlike the common 2,4,6-oxygenated acetophenones (phloroacetophenone derivatives)
derived from standard polyketide synthase (PKS) activity, the 2,3,5-oxygenated pattern is rarer.
It primarily occurs in nature as a metabolic intermediate or a degradation product rather than a
stable end-product.

Primary Natural Sources

The compound and its direct flavonoid derivatives (6,8-dimethoxyflavones) have been isolated
from:

e Genus Gnaphalium (Asteraceae): Specifically Gnaphalium elegans and G. viscosum.
e Genus Helichrysum: Known for complex methoxylated flavonoids.

e Genus Scutellaria (Lamiaceae): While famous for 5,6,7-trinydroxyflavones (baicalein),
specific species produce 6,8-dimethoxyflavones where this acetophenone serves as the A-
ring synthase unit.

Genus Barleria (Acanthaceae): Isolated as a glycosidic aglycone or breakdown product.

Biosynthetic Pathway
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The biosynthesis follows the Type Ill Polyketide Synthase (PKS) pathway, but with specific
methylation steps occurring prior to or immediately following cyclization.
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Figure 1: Biosynthetic positioning of 2'-hydroxy-3',5'-dimethoxyacetophenone as the A-ring
precursor for 6,8-dimethoxyflavones.
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Isolation & Extraction Protocol

Isolating this specific isomer requires rigorous separation from the more common 4',6'-isomer.
The following protocol is designed for high-purity isolation from Gnaphalium aerial parts.

Extraction Workflow

e Biomass Preparation: Air-dry aerial parts (1.0 kg) and grind to a fine powder (40 mesh).

» Lipid Removal: Defat with n-hexane (3 x 2L) for 24h at room temperature. Discard hexane

fraction (removes chlorophyll/waxes).

e Primary Extraction: Extract residue with Dichloromethane (DCM) or Chloroform (3 x 2L). This
fraction contains the methylated acetophenones and aglycones.

o Solvent Partition: Concentrate DCM extract. Partition between MeOH:H20 (9:1) and n-
hexane to ensure total lipid removal.

Chromatographic Separation
» Stationary Phase: Silica Gel 60 (0.063-0.200 mm).

o Mobile Phase Gradient: n-Hexane — Ethyl Acetate (EtOAC).
 Elution Profile:

o 100% Hexane: Hydrocarbons.

o 95:5 Hexane/EtOAc: Less polar acetophenones.

o 90:10 Hexane/EtOAc:Target Compound Elution Zone.

o 80:20 Hexane/EtOAc: Flavonoids.

Purification (HPLC)

For analytical standards, use Semi-Preparative HPLC:

e Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5um, 250 x 10mm).
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e Solvent System: Isocratic Acetonitrile:Water (60:40) + 0.1% Formic Acid.

e Detection: UV at 254 nm and 330 nm.

Analytical Characterization (Data Validation)[2]

Distinguishing the 3',5'-dimethoxy pattern from the 4',6'-dimethoxy pattern is critical. The NMR
signals of the aromatic protons provide the definitive proof.

Nuclear Magnetic Resonance (NMR) Data

In the 3',5'-dimethoxy isomer, the aromatic protons (H-4' and H-6') are meta-coupled (doublets,
J ~ 2-3 Hz) or appear as a singlet if chemically equivalent (rare). In the 4',6'-isomer
(Xanthoxylin), the protons are H-3' and H-5', also meta-coupled. The key difference lies in the
carbon shifts and the HMBC correlations.

Table 1: 1H and 3C NMR Data (in CDCIs)

. OH (ppm), HMBC Correlations
Position L oC (ppm)
Multiplicity, J (Hz) (H- C)
1 (C=0) - 203.5
CHs (Acetyl) 2.61 (3H, s) 26.5 C-1, C-1'
1 - 116.8
12.50 (1H, s,
2' (OH) 156.2 c-1,C-2, C-3
chelated)
3' (OMe) - 149.5
4 6.65 (1H, d, J=2.8) 106.1 c-2', C-3, C-5, C-6'
5' (OMe) - 153.8
6' 6.85 (1H, d, J=2.8) 109.2 C-1, C-2', C-4, C-1
3'-OMe 3.89 (3H, s) 56.1 C-3
5-OMe 3.82 (3H, s) 55.8 C-5'
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Note: The chelated OH signal at ~12.50 ppm confirms the 2'-OH position adjacent to the
carbonyl.

Pharmacological & Synthetic Utility[2][3]
Biological Activity

While the acetophenone itself is often a precursor, it exhibits distinct bioactivity:
« Antifungal: Moderate activity against Candida albicans due to the phenolic moiety.

e Antioxidant: The 2'-OH group allows for radical scavenging, though less potent than catechol
(dihydroxy) systems.

e Enzyme Inhibition: Inhibits Aldose Reductase, a key enzyme in the polyol pathway implicated
in diabetic complications (retinopathy/neuropathy).

Synthetic Application (The "Natural” Route)

Researchers utilize this compound to synthesize rare 6,8-dimethoxyflavones which are
otherwise difficult to isolate in quantity.

Protocol: Synthesis of 6,8-Dimethoxyflavone from 2'-Hydroxy-3',5'-dimethoxyacetophenone

o Claisen-Schmidt Condensation: React 2'-hydroxy-3',5'-dimethoxyacetophenone with
Benzaldehyde in Ethanol/KOH (50%) at room temperature for 24h.

 Intermediate: Yields 2'-hydroxy-3',5'-dimethoxychalcone (Yellow precipitate).
e Cyclization: Reflux the chalcone with lodine (I2) in DMSO or DDQ in Dioxane.

e Product:5,7-Desoxy-6,8-dimethoxyflavone (Note: numbering shifts upon cyclization; the
acetophenone 3,5 positions correspond to flavone 6,8 positions relative to the heteroatom).

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3246183#natural-occurrence-of-2-hydroxy-3-5-
dimethoxyacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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